2-Methyl-4-nitro-5-(piperidin-1-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-nitro-5-piperidin-1-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9-7-12(15(16)17)11(8-10(9)13)14-5-3-2-4-6-14/h7-8H,2-6,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMUANIERWLHLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)N2CCCCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387926 | |
| Record name | 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
593237-42-4 | |
| Record name | 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthetic Methodologies for 2 Methyl 4 Nitro 5 Piperidin 1 Yl Aniline and Analogs
Precursor Synthesis and Functional Group Interconversions
The foundation of synthesizing 2-methyl-4-nitro-5-(piperidin-1-yl)aniline lies in the preparation of appropriately substituted aromatic precursors and the piperidine (B6355638) ring.
Approaches to Halogenated or Nitro-Substituted Aromatic Precursors
The synthesis of halogenated or nitro-substituted aromatic compounds is a critical first step. These functional groups are essential for subsequent reactions that form the final product.
A common method for introducing a nitro group onto an aromatic ring is through electrophilic aromatic substitution. numberanalytics.com This typically involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid. numberanalytics.com The reaction conditions, including temperature and the ratio of acids, can be adjusted based on the reactivity of the starting aromatic compound. numberanalytics.com For instance, the nitration of o-toluidine (B26562) derivatives often requires careful control to achieve the desired regioselectivity. A specific example is the nitration of N-benzenesulfonyl-o-toluidine in chlorobenzene (B131634) with nitric acid to produce 5-nitro-N-benzenesulfonyl-o-toluidine, which can then be hydrolyzed to yield 2-methyl-4-nitroaniline (B30703) (also known as 5-nitro-o-toluidine). chemicalbook.com
Alternative nitrating agents and methods have also been developed. These include the use of nitronium salts like nitronium tetrafluoroborate (B81430) (NO2BF4) or other reagents such as acetyl nitrate. numberanalytics.com These alternatives can offer milder reaction conditions and improved selectivity. numberanalytics.com Furthermore, palladium-catalyzed methods have been developed for the transformation of aryl chlorides, triflates, and nonaflates into nitroaromatics under weakly basic conditions, providing a broad scope and high functional group compatibility. organic-chemistry.org The direct oxidation of primary amines, such as anilines, presents another route to nitroarenes, overcoming regioselectivity issues associated with traditional nitration. mdpi.com
The introduction of halogen atoms, which can serve as leaving groups in subsequent nucleophilic substitution reactions, is also a key strategy. For example, 2-chloro-4-fluorotoluene (B151448) can be used as a starting material, which is then nitrated to introduce the nitro group. google.com The synthesis of precursors like 2-bromo-6-chloroaniline (B1281334) has also been explored, although it can present challenges. acs.org
| Precursor Type | Synthetic Method | Reagents | Key Features |
| Nitro-substituted | Electrophilic Aromatic Nitration | Nitric acid, Sulfuric acid | Common industrial method. numberanalytics.comgoogle.com |
| Nitro-substituted | Alternative Nitration | Nitronium salts (e.g., NO2BF4) | Milder conditions, improved selectivity. numberanalytics.com |
| Nitro-substituted | Palladium-catalyzed Nitration | Pd catalyst, Nitrite (B80452) source | Broad scope, functional group tolerance. organic-chemistry.org |
| Halogenated | Halogenation of Anilines | Halogenating agents | Provides leaving group for substitution. |
| Nitro-halogenated | Nitration of Halogenated Aromatics | Nitric acid, Sulfuric acid | Step-wise functionalization. google.com |
Synthesis of Piperidine Scaffolds and Their Derivatization
Piperidines are a crucial component of the target molecule and are among the most important synthetic fragments in drug design. nih.gov There are numerous methods for their synthesis and derivatization.
One of the most common and effective methods for synthesizing the piperidine ring is the hydrogenation or reduction of substituted pyridines. nih.gov This approach is popular because the starting pyridine (B92270) can already possess the necessary substituents for the final product. nih.gov Catalysts such as Raney-Ni are often employed for this transformation. nih.gov
More complex piperidine scaffolds can be synthesized through various cyclization reactions. nih.govdigitellinc.com These include multicomponent reactions, aza-Sakurai cyclizations, and oxidative amination of alkenes catalyzed by metal complexes like gold(I). nih.gov For instance, diastereoselective lithiation and trapping have been utilized to access specific stereoisomers of substituted piperidines. whiterose.ac.uk The double reductive amination of dicarbonyl compounds is another straightforward method to construct the piperidine skeleton. chim.it
The derivatization of the piperidine scaffold can be achieved through various reactions, allowing for the introduction of diverse functional groups. The inherent reactivity of the piperidine nitrogen atom facilitates N-alkylation and N-arylation reactions.
| Synthesis Method | Description | Key Features |
| Pyridine Hydrogenation | Reduction of a substituted pyridine ring to form a piperidine. nih.gov | Effective and popular approach. nih.gov |
| Alkene Cyclization | Oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov | Catalyzed by metal complexes. nih.gov |
| Multicomponent Reactions | Combining multiple starting materials in a single reaction to form complex piperidines. nih.gov | Efficient and atom-economical. |
| Double Reductive Amination | Reaction of a dicarbonyl compound with an amine to form the piperidine ring. chim.it | Straightforward access to the piperidine skeleton. chim.it |
Formation of the Piperidine-Aromatic C-N Bond
The final and crucial step in the synthesis of this compound is the formation of the bond between the piperidine nitrogen and the aromatic ring. Several methodologies are employed for this purpose.
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) is a primary method for forming the C-N bond in this context. semanticscholar.orgresearchgate.net This reaction is particularly effective because the aromatic ring is activated by the presence of strong electron-withdrawing groups, such as the nitro group, positioned ortho or para to a suitable leaving group (typically a halogen). semanticscholar.orgmasterorganicchemistry.com
In the synthesis of the target compound, a halogenated 2-methyl-4-nitroaniline precursor would react with piperidine. The electron-withdrawing nitro group facilitates the attack of the nucleophilic piperidine nitrogen on the carbon atom bearing the halogen. youtube.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. youtube.comyoutube.com The reaction can be carried out under various conditions, sometimes employing microwave irradiation to accelerate the process. nih.gov Greener protocols using solvents like PEG-400 have also been developed. nih.gov For example, the reaction of 4-chloro-2-methyl-imidazo[1,5-a]pyrimidine-8-carbonitrile with piperidine proceeds efficiently in PEG-400 at 120 °C. nih.gov
| Substrate | Nucleophile | Conditions | Key Features |
| Halogenated Nitroaromatic | Piperidine | Base, Heat | Electron-withdrawing group activates the ring. semanticscholar.org |
| 1-Chloro-2,4-dinitrobenzene | Aniline (B41778) | Ethanol, Reflux | Classic example of SNAr. youtube.com |
| 4-Chlorophenyl tosylate | Morpholine/Piperidine | Pd-NHC catalyst, Base | Sequential amination is possible. acs.org |
Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org This method is particularly useful when SNAr reactions are not feasible due to the low reactivity of the aryl halide. acsgcipr.org The reaction involves the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand, typically a phosphine (B1218219). wikipedia.orgacsgcipr.org
Several generations of catalyst systems have been developed, allowing for the coupling of a wide range of amines with various aryl partners under increasingly mild conditions. wikipedia.org Ligands such as diphenylphosphinobinaphthyl (BINAP) and bulky, electron-rich phosphines have been instrumental in expanding the scope of this reaction. wikipedia.org This methodology has been successfully applied to the coupling of piperidines with aryl halides. researchgate.net For instance, a Pd-NHC (N-heterocyclic carbene) system has been used for the amination of aryl tosylates with amines like piperidine. acs.org Transition metal-catalyzed C-N bond formation has become a cornerstone for the synthesis of N-arylamines. researchgate.net
| Catalyst System | Ligand Type | Substrates | Key Features |
| Palladium(0) or Palladium(II) | Phosphine ligands (e.g., BINAP, DPPF) | Aryl halides/triflates, Amines | Wide substrate scope, milder than traditional methods. wikipedia.org |
| Palladium-NHC | N-Heterocyclic Carbene | Aryl tosylates, Amines | Effective for less reactive electrophiles. acs.org |
| Copper-based | Various ligands | Aryl halides, Amines | An alternative to palladium catalysis. researchgate.net |
Reductive Amination Routes
Reductive amination is another key strategy for C-N bond formation and is widely used in pharmaceutical synthesis. nih.govrsc.org This two-step process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.com
While typically used for forming C-N bonds with aliphatic carbons, variations of this method can be adapted for the synthesis of aryl amines. A direct reductive amination of functionalized aldehydes with aniline derivatives has been demonstrated. rsc.org For the synthesis of the target molecule, a strategy could involve a precursor with a carbonyl group that reacts with an amino-piperidine derivative, or vice versa, followed by reduction. Various reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. youtube.com The choice of reducing agent depends on the presence of other functional groups in the molecule. youtube.com For example, sodium cyanoborohydride is a milder reducing agent that is selective for the iminium ion over a ketone or aldehyde. youtube.com
| Carbonyl Compound | Amine | Reducing Agent | Key Features |
| Aldehyde/Ketone | Primary/Secondary Amine | NaBH3CN, NaBH4, H2/Pd | One-pot procedure is common. youtube.com |
| Functionalized Aldehydes | Aniline Derivatives | H-cube technology (catalytic hydrogenation) | Avoids handling of reducing agents, clean work-up. rsc.org |
| Aldehydes/Ketones | Anilines | [RuCl2(p-cymene)]2/Ph2SiH2 | Highly chemoselective. organic-chemistry.org |
Introduction and Transformation of the Nitro and Amine Functionalities
The strategic placement and subsequent conversion of nitro and amine groups are central to the synthesis of the target compound and its analogs. These functionalities govern the electronic properties and reactivity of the aromatic ring, influencing the course of further synthetic modifications.
Directed Nitration of Substituted Aromatic Systems
The introduction of a nitro group (NO2) onto an aromatic ring is a critical step in the synthesis of this compound. The position of nitration is heavily influenced by the directing effects of the substituents already present on the aromatic ring.
Direct nitration of aniline can be problematic, often leading to oxidation and the formation of tarry by-products. Furthermore, in strongly acidic conditions, the amino group is protonated to form the anilinium ion, which is a meta-director, leading to a significant amount of the meta-nitro product. ncert.nic.in To circumvent these issues and achieve the desired regioselectivity, the amino group's activating effect can be controlled by protecting it via acetylation with acetic anhydride. ncert.nic.in This forms an acetanilide, where the lone pair of electrons on the nitrogen is less available for donation to the benzene (B151609) ring, thus reducing its activating effect and allowing for more controlled nitration. ncert.nic.in
For instance, in the synthesis of 2-methyl-4-nitroaniline, o-toluidine can be acetylated before nitration to direct the incoming nitro group. chemicalbook.com Another approach involves the nitration of N-benzenesulfonyl-o-toluidine in chlorobenzene, which upon hydrolysis, yields 5-nitro-o-toluidine (an isomer of 2-methyl-4-nitroaniline) in good yield. chemicalbook.com
The nitration of methylbenzene (toluene) itself typically yields a mixture of 2-nitromethylbenzene and 4-nitromethylbenzene, with very little of the meta-isomer. chemguide.co.uk The methyl group is an ortho, para-director. chemguide.co.uk The reaction is generally carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. chemguide.co.uk
The choice of nitrating agent and reaction conditions is crucial. For example, tert-butyl nitrite has been used for the regioselective nitration of N-alkyl anilines under mild conditions. acs.org The conditions for nitration, such as temperature, play a significant role. For benzene, the temperature is typically kept at or below 50°C to minimize the formation of dinitro products. chemguide.co.uk For the more reactive methylbenzene, a lower temperature of 30°C is often used. chemguide.co.uk
Catalytic Reduction of the Nitro Group to the Primary Amine
The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis and a key step in preparing aniline derivatives. ox.ac.ukmasterorganicchemistry.comwikipedia.org This conversion can be achieved through various methods, with catalytic hydrogenation being one of the most common and efficient. masterorganicchemistry.comwikipedia.org
The choice of catalyst and reaction conditions determines the selectivity and efficiency of the reduction. This is particularly important when other reducible functional groups are present in the molecule. commonorganicchemistry.comorganic-chemistry.org
Both homogeneous and heterogeneous catalysts are employed for the reduction of nitro compounds.
Heterogeneous Catalysis: Heterogeneous catalysts are widely used due to their ease of separation from the reaction mixture and potential for recycling. nih.gov Common heterogeneous catalysts include:
Palladium on carbon (Pd/C): This is a highly effective and frequently used catalyst for the reduction of both aromatic and aliphatic nitro groups to amines using hydrogen gas. commonorganicchemistry.comorganic-chemistry.org However, it can also reduce other functional groups. commonorganicchemistry.com
Raney Nickel: This is another popular catalyst, often preferred when trying to avoid dehalogenation of aromatic halides, a potential side reaction with Pd/C. commonorganicchemistry.comnih.gov
Platinum-based catalysts: Platinum(IV) oxide and platinum on carbon are also effective for nitro group reduction. wikipedia.orgresearchgate.net
Other metal-based catalysts: Catalysts based on iron, cobalt, and nickel are also utilized. nih.govresearchgate.net For instance, a bimetallic Ni-Ce complex has been shown to facilitate the mild, chemoselective reduction of functionalized nitroarenes. nih.gov
| Catalyst | Common Reducing Agent(s) | Key Features | Citations |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | H₂, Triethylsilane | Highly efficient for aromatic and aliphatic nitro groups. | commonorganicchemistry.comorganic-chemistry.org |
| Raney Nickel | H₂ | Used to avoid dehalogenation of aryl halides. | commonorganicchemistry.comnih.gov |
| Platinum(IV) Oxide (PtO₂) | H₂ | Effective for nitro group reduction. | wikipedia.orgresearchgate.net |
| Iron (Fe) | Acidic media (e.g., HCl, AcOH) | Mild conditions, good for selective reductions. | masterorganicchemistry.com |
| Tin(II) Chloride (SnCl₂) | Ethanol | pH-neutral, nonaqueous system. | masterorganicchemistry.com |
Homogeneous Catalysis: Homogeneous catalysts, while sometimes more difficult to separate, can offer high selectivity and activity under mild conditions.
Rhodium complexes: These can be used for the transfer hydrogenation of nitro groups. masterorganicchemistry.com
Ruthenium complexes: Tris(acetylacetonato)ruthenium and ruthenium carbonyls have been used as catalysts for the reduction of nitro compounds with a mixture of carbon monoxide and hydrogen. google.com (Ph₃P)₃RuCl₂ with Zn/water is another example. organic-chemistry.org
Cobalt and Nickel complexes: Homogeneous catalysts based on these metals have also been developed for the chemoselective transfer hydrogenation of nitroarenes. acs.org
The mechanism of nitro group reduction is complex and can proceed through different pathways depending on the catalyst and reaction conditions. A widely accepted mechanism, originally proposed by Haber, involves a stepwise reduction. rsc.org The nitro group is first reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the amine. rsc.orgstackexchange.com
Studies on Au/TiO₂ catalysts suggest that the reaction proceeds through the formation of nitrosobenzene, which is then reduced to phenylhydroxylamine and finally to aniline. rsc.org Quantum-chemical modeling has also been used to investigate the reaction mechanism, suggesting that the process is limited by a chemical act on the catalyst surface. orientjchem.org
The selectivity of the reduction is a key area of investigation. For instance, in polynitro compounds, the least sterically hindered nitro group is often preferentially reduced. stackexchange.com In dinitro- and trinitrophenols, a nitro group ortho to a hydroxyl or alkoxy group is preferentially reduced. stackexchange.com The nature of the substituent on the aromatic ring can also influence the rate of reduction. orientjchem.org
Optimization of Reaction Conditions and Process Efficiency
Solvent Effects and Temperature Control in Key Transformations
Solvent Effects: The solvent can significantly impact the rate and selectivity of both nitration and nitro reduction reactions.
Nitration: In the nitration of substituted anilines, the solvent can influence the reaction mechanism. For example, in the reaction of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole, changing the composition of MeOH-Me₂SO solvent mixtures led to a change in the reaction mechanism from a polar S_NAr to a single electron transfer (SET) pathway. nih.gov The solvation of the reactants and transition states plays a critical role in determining the chemical reactivity. nih.gov
Nitro Reduction: The nature of the solvent also affects the catalytic reduction of nitro compounds. orientjchem.org Aqueous conditions are often desirable for "green" chemistry. ox.ac.uk For instance, the reduction of nitroarenes to anilines has been successfully carried out in water using various catalysts. organic-chemistry.orgacs.org The use of aqueous flow catalysis has been shown to be an efficient method for nitro to amine reductions under ambient conditions. nih.govresearchgate.net
Temperature Control: Temperature is a critical parameter that must be carefully controlled to ensure the desired outcome of the reaction.
Nitration: As mentioned earlier, controlling the temperature during nitration is essential to prevent multiple nitrations. For benzene, the temperature is typically kept below 50°C, while for the more reactive methylbenzene, a lower temperature of 30°C is used. chemguide.co.uk
Nitro Reduction: The rate of catalytic reduction of nitro compounds generally increases with temperature. researchgate.net However, higher temperatures can also lead to side reactions. For example, a patent for the homogeneous catalytic reduction of nitro compounds using ruthenium catalysts specifies a reaction temperature in the range of 130°C to 160°C. google.com The optimal temperature will depend on the specific catalyst and substrate.
| Transformation | Parameter | Effect and Optimization Strategy | Citations |
|---|---|---|---|
| Directed Nitration | Solvent | Can influence reaction mechanism (e.g., S_NAr vs. SET). Choice of solvent like chlorobenzene can be strategic. | chemicalbook.comnih.gov |
| Temperature | Controls the degree of nitration. Lower temperatures are used for more reactive substrates to avoid over-nitration. | chemguide.co.uk | |
| Catalytic Nitro Reduction | Solvent | Affects reaction rate and can enable "green" chemistry (e.g., water). Aqueous flow systems can be highly efficient. | ox.ac.ukorganic-chemistry.orgorientjchem.orgacs.orgnih.govresearchgate.net |
| Temperature | Reaction rate generally increases with temperature, but needs to be optimized to balance rate and selectivity. | google.comresearchgate.net |
Ligand and Catalyst Selection for Improved Yields and Selectivity
The introduction of the piperidinyl group onto the nitroaniline backbone is typically achieved via a carbon-nitrogen (C-N) cross-coupling reaction. The efficiency and selectivity of this transformation are highly dependent on the catalytic system employed. Modern catalysis, particularly palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation, offers a powerful toolkit for this purpose. wikipedia.org The choice of ligand and metal catalyst is critical in overcoming challenges such as steric hindrance from the ortho-methyl group and potential catalyst inhibition by the nitro group.
Palladium-Catalyzed Systems:
The Buchwald-Hartwig amination has become a preferred method for forming aryl C-N bonds due to its functional group tolerance and broad substrate scope. wikipedia.org The selection of the phosphine ligand is paramount. Early generation ligands often struggled with sterically demanding substrates. However, the development of bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos) and bidentate phosphine ligands (e.g., BINAP, DPPF) has enabled the coupling of a wide array of amines with aryl halides. wikipedia.orgbeilstein-journals.org For a substrate like a 5-halo-2-methyl-4-nitroaniline, a bulky ligand would be essential to facilitate the reductive elimination step and prevent catalyst deactivation.
In the synthesis of related structures, such as 2-isopropoxy-5-methyl-4-isonipecotic aniline, palladium catalysts like tetrakis(triphenylphosphine)palladium(0) or a combination of palladium(II) chloride and triphenylphosphine (B44618) have been utilized for coupling reactions. google.com
Table 1: Catalyst and Ligand Systems for C-N Coupling Reactions Relevant to Substituted Aniline Synthesis
| Catalyst System | Ligand Type | Application Example | Key Advantages |
|---|---|---|---|
| Pd(OAc)₂ / XPhos | Monodentate, Biarylphosphine | Amination of aryl halides | High activity for sterically hindered substrates |
| Pd₂(dba)₃ / BINAP | Bidentate, Atropisomeric | Coupling of primary amines | Provides good yields and reaction rates |
| PdCl₂(PPh₃)₂ | - | Coupling reactions in analog synthesis google.com | Commercially available and effective for specific substrates |
| CuI / Ligand | - | Ullmann Condensation | Cost-effective alternative to palladium |
| Iridium Catalysts | Picolinamide (PA) | Reductive amination kanto.co.jp | High functional group tolerance (nitro, cyano) |
Other Catalytic Approaches:
Reductive amination offers an alternative pathway, particularly for one-pot syntheses where a nitro group is reduced in situ. Noble metal catalysts based on platinum and iridium have shown high turnover numbers and excellent selectivity under mild conditions. frontiersin.org Iridium catalysts with picolinamide-based ligands, for instance, are effective for the reductive amination of carbonyl compounds and can tolerate nitro groups on the aromatic ring. kanto.co.jp
Multi-Step Synthesis Strategies and One-Pot Protocols
The synthesis of this compound is most practically achieved through a multi-step sequence, allowing for precise installation of each functional group. One-pot protocols, while more atom-economical, present significant challenges in controlling selectivity with such a polysubstituted ring.
Multi-Step Synthesis:
A logical and commonly employed multi-step strategy begins with a readily available starting material, such as o-toluidine.
Nitration: The synthesis typically starts with the protection of the amino group of o-toluidine, for example, through acetylation. This is followed by regioselective nitration. A common method involves the nitration of N-acetyl-o-toluidine, which directs the nitro group to the para position (position 4). Subsequent hydrolysis of the acetyl group affords 2-methyl-4-nitroaniline. chemicalbook.com
Halogenation: To introduce a leaving group for the subsequent amination step, 2-methyl-4-nitroaniline is halogenated at the 5-position, which is activated by both the amino and nitro groups. This would yield an intermediate such as 5-chloro- or 5-bromo-2-methyl-4-nitroaniline.
Nucleophilic Aromatic Substitution (SNA_r) or Cross-Coupling: The final step involves the reaction of the 5-halo-2-methyl-4-nitroaniline intermediate with piperidine. This can be accomplished either through a classical SNAr reaction, often requiring high temperatures, or more efficiently through a palladium-catalyzed Buchwald-Hartwig amination under milder conditions. wikipedia.org The electron-withdrawing nitro group at the para-position facilitates the nucleophilic attack at the C5 position.
A similar multi-step approach involving nitration, substitution, and coupling is employed in the synthesis of analogs like 2-isopropoxy-5-methyl-4-isonipecotic aniline. google.com
One-Pot Protocols:
While a direct one-pot synthesis for the title compound is not prominently described, the principles can be adapted from related transformations. A hypothetical one-pot process could involve the reductive amination of a dinitro precursor. For example, starting with 2-methyl-4,5-dinitroaniline, one nitro group could be selectively reduced to an amine, which could then be involved in an intramolecular reaction or a subsequent intermolecular coupling, though controlling such selectivity would be a major challenge.
More established one-pot reactions, like the Friedländer synthesis of quinolines from o-nitroarylcarbaldehydes, demonstrate the feasibility of combining a nitro group reduction (e.g., using iron powder) with an in-situ condensation reaction. rsc.org This concept of tandem reduction-condensation/amination is a promising avenue for developing more efficient, one-pot routes to complex anilines. frontiersin.orgnih.gov
Synthetic Challenges and Future Directions in Novel Route Development
The synthesis of this compound is not without its difficulties, which stem from the inherent properties of the substituted aromatic ring.
Key Challenges:
Regioselectivity: Controlling the position of substitution during nitration and halogenation is critical. The directing effects of the existing substituents must be carefully managed to obtain the desired isomer. In nucleophilic aromatic substitution reactions on polysubstituted rings, ensuring substitution at the correct position is a common challenge. nih.gov
Steric Hindrance: The methyl group at the C2 position presents steric hindrance, which can slow down the rate of substitution at the adjacent C1 (amino) and C5 positions. This can necessitate more reactive catalysts or harsher reaction conditions. kanto.co.jp
Catalyst Deactivation: The presence of multiple functional groups, particularly electron-rich heterocycles or the nitro group itself, can lead to coordination with the metal center of the catalyst, potentially causing deactivation. nih.gov This is a known issue in Buchwald-Hartwig aminations of certain heteroaromatic substrates.
Competing Reactions: During C-N coupling reactions, side reactions such as hydrodehalogenation (replacement of the halide with hydrogen) can reduce the yield of the desired aminated product. Beta-hydride elimination from the amine can also be a competing pathway. wikipedia.org
Future Directions:
Future research in this area will likely focus on developing more robust and versatile catalytic systems that can overcome these challenges. The exploration of non-noble metal catalysts (e.g., based on iron, copper, or nickel) is a significant trend in green chemistry, aiming to replace expensive palladium and platinum catalysts. frontiersin.org The design of novel ligands that can promote challenging coupling reactions at lower catalyst loadings and temperatures remains a key objective. Furthermore, the development of highly selective one-pot procedures that combine several steps of the multi-step sequence without the need for intermediate purification would represent a significant advance in the efficient synthesis of this and related compounds.
Chemical Reactivity and Derivatization Pathways of 2 Methyl 4 Nitro 5 Piperidin 1 Yl Aniline
Reactions at the Aromatic Ring System
The reactivity of the benzene (B151609) ring in 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline is heavily influenced by its substituents: a primary amino group (-NH2), a methyl group (-CH3), a nitro group (-NO2), and a piperidino group (-N(CH2)5). The amino and piperidino groups are strong activating, ortho-, para-directors due to resonance donation of their lone pair of electrons. The methyl group is a weak activating, ortho-, para-director via hyperconjugation. Conversely, the nitro group is a strong deactivating, meta-director due to its powerful electron-withdrawing nature.
Electrophilic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution (EAS) on this molecule is directed to the positions activated by the powerful electron-donating amino and piperidino groups. The available positions for substitution are C-3 and C-6.
Position 3: This position is ortho to the amino group and meta to the piperidino group.
Position 6: This position is ortho to the piperidino group and meta to the amino group.
The directing effects of the substituents are summarized below:
-NH2 (at C-5): Strongly activating, directs to C-3 and C-6 (ortho) and C-1 (para, blocked).
-N(CH2)5 (at C-1): Strongly activating, directs to C-2 (ortho, blocked) and C-6 (ortho) and C-4 (para, blocked).
-CH3 (at C-2): Weakly activating, directs to C-3 (ortho) and C-5 (para, blocked).
-NO2 (at C-4): Strongly deactivating, directs to C-2 and C-6 (meta).
Considering the combined influence, the C-6 position is strongly activated by being ortho to the piperidino group and meta to the nitro group. The C-3 position is activated by being ortho to the amino group and the methyl group. The powerful ortho, para-directing nature of the amino and piperidino groups will dominate, making the ring highly reactive towards electrophiles. Therefore, substitution is expected to occur primarily at the C-6 position, which is ortho to the strongly activating piperidino group and also favored by the meta-directing nitro group. chemguide.co.uk
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reagent/Reaction | Predicted Major Product |
|---|---|
| Br2, FeBr3 (Bromination) | 6-Bromo-2-methyl-4-nitro-5-(piperidin-1-yl)aniline |
| HNO3, H2SO4 (Nitration) | 6-Nitro-2-methyl-4-nitro-5-(piperidin-1-yl)aniline |
| SO3, H2SO4 (Sulfonation) | 6-Amino-3-methyl-5-nitro-4-(piperidin-1-yl)benzenesulfonic acid |
Nucleophilic Aromatic Substitution on Activated Sites
The presence of the strongly electron-withdrawing nitro group at C-4 activates the aromatic ring for nucleophilic aromatic substitution (SNAг). nih.gov In SNAг reactions, a potent nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group. nih.govrsc.org
The most likely leaving group in an SNAг reaction on this substrate would be the nitro group itself, as it is a good leaving group in such reactions, particularly when positioned ortho or para to other activating groups. nih.govmdpi.com The reaction would require a strong nucleophile and potentially elevated temperatures. For instance, reaction with a nucleophile like methoxide (B1231860) could potentially replace the nitro group. The rate of substitution is dependent on the ability of the ring to stabilize the intermediate negative charge (Meisenheimer complex), a role well-suited for the nitro group.
In some cases, halogens are excellent leaving groups in SNAг reactions, often in the order F > Cl ≈ Br > I. nih.gov If a halogen were present on the ring, particularly at a position activated by the nitro group (e.g., C-3 or C-5), it would be susceptible to displacement by nucleophiles like piperidine (B6355638). nih.govrsc.org
Reactions of the Amine Functional Group
The primary aromatic amine group (-NH2) at C-5 is a key site for derivatization due to its nucleophilicity.
Acylation, Alkylation, and Arylation Reactions
Acylation: The amine readily reacts with acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine) to form the corresponding N-acyl derivative (an amide). jocpr.comresearchgate.net For example, reaction with acetyl chloride would yield N-(2-methyl-4-nitro-5-(piperidin-1-yl)phenyl)acetamide.
Alkylation: Direct alkylation of the primary amine can be achieved using alkyl halides. This can lead to a mixture of mono- and di-alkylated products. Regioselective N-alkylation can be sensitive to reaction conditions, including the base, solvent, and temperature. derpharmachemica.comderpharmachemica.comnih.gov
Arylation: The amine can undergo arylation, for instance, through palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides. nih.govpreprints.org This allows for the formation of a diarylamine linkage.
Formation of Imines, Amides, and Other Nitrogen-Containing Linkages
Imine Formation: The primary amine can condense with aldehydes or ketones, typically under acidic catalysis, to form imines (Schiff bases). researchgate.netredalyc.org These reactions are generally reversible.
Amide Formation: As mentioned in acylation, amides are readily formed. The use of carboxylic acids and coupling agents like carbodiimides (e.g., CDI) or HBTU provides a common method for amide bond formation. nih.gov
Sulfonamide Formation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base will yield the corresponding sulfonamide.
Table 2: Representative Reactions of the Amine Group
| Reagent | Reaction Type | Product Class |
|---|---|---|
| Acetyl chloride | Acylation | Amide |
| Methyl iodide | Alkylation | Secondary/Tertiary Amine |
| Aryl bromide, Pd catalyst | Arylation | Diaryl Amine |
| Benzaldehyde | Condensation | Imine (Schiff Base) |
Transformations of the Piperidine Moiety
The piperidine ring is a saturated, non-aromatic heterocycle. In this molecule, the piperidine nitrogen is a tertiary amine, as it is bonded to two carbons within the ring and to the C-1 of the aniline (B41778) ring.
Being a tertiary amine, the piperidine nitrogen is nucleophilic, but its reactivity is somewhat sterically hindered and electronically modulated by the attachment to the bulky aromatic ring. Potential transformations are less common than those at the primary amine or the aromatic ring but can include:
Oxidation: The piperidine ring can undergo oxidation reactions, although this might require strong oxidizing agents and could potentially affect other parts of the molecule, such as the methyl group or the primary amine.
Ring-Opening: Under specific and often harsh conditions, such as with certain Lewis acids or via hydrogenolysis, the C-N bonds of the piperidine ring could be cleaved. rsc.org However, the C(aryl)-N bond is generally strong and stable.
Substitution on the Ring: While the C-H bonds of the piperidine ring are generally unreactive, functionalization can sometimes be achieved through radical reactions or directed metallation-substitution sequences, though this is not a straightforward pathway. Research on analogues has shown that introducing substituents onto the piperidine ring prior to its attachment to the aniline core can be a more effective strategy for creating diversity at this position. nih.gov
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 6-Bromo-2-methyl-4-nitro-5-(piperidin-1-yl)aniline |
| 6-Nitro-2-methyl-4-nitro-5-(piperidin-1-yl)aniline |
| 6-Amino-3-methyl-5-nitro-4-(piperidin-1-yl)benzenesulfonic acid |
| 6-Alkyl-2-methyl-4-nitro-5-(piperidin-1-yl)aniline |
| N-(2-methyl-4-nitro-5-(piperidin-1-yl)phenyl)acetamide |
| Acetyl chloride |
| Methyl iodide |
| Aryl bromide |
| Benzaldehyde |
| p-Toluenesulfonyl chloride |
| Pyridine (B92270) |
| Methoxide |
| Carbonyldiimidazole (CDI) |
| N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) |
Functionalization at the Nitrogen and Carbon Atoms of the Ring
The functionalization of the piperidine ring in N-arylpiperidines can be challenging due to the reduced nucleophilicity of the piperidine nitrogen, a consequence of the lone pair's delocalization into the aromatic system. In the case of this compound, the presence of a strong electron-withdrawing nitro group further deactivates the aromatic ring, which in turn affects the piperidine moiety.
Direct functionalization of the piperidine nitrogen is generally difficult without prior activation. However, the carbon atoms of the piperidine ring, particularly those in the α-position to the nitrogen, can be targeted for functionalization. Methodologies such as photoredox catalysis have emerged for the α-C–H arylation of N-arylpiperidines. These reactions often proceed through the formation of an α-amino radical, which then couples with an aryl radical. For such a reaction to be applied to this compound, careful optimization would be required to avoid side reactions involving the nitroaniline core.
Another approach for the functionalization of piperidines involves deprotonation at the α-position using a strong base, followed by reaction with an electrophile. The feasibility of this approach for this compound would depend on the acidity of the α-protons, which is influenced by the electronic effects of the substituted aryl group.
It is important to note that while general methods for piperidine functionalization exist, their application to the specific and complex electronic environment of this compound is not documented and would require experimental validation.
Ring-Opening and Ring-Closing Reactions
Ring-opening reactions of the piperidine moiety in N-arylpiperidines can be induced under specific conditions. For instance, photooxidation of N-arylamino-1-piperidines can lead to the selective cleavage of the C-N bond, resulting in acyclic aminoaldehydes or their corresponding acetals researchgate.net. The application of such a reaction to this compound would likely be influenced by the photochemistry of the nitroaromatic system.
The reverse process, ring-closing reactions to form the piperidine ring, is a common strategy in heterocyclic synthesis. One such approach involves the intramolecular cyclization of a linear precursor. For example, a suitably functionalized aniline derivative could undergo cyclization to form the piperidine ring. A study on ring-opened serotonin (B10506) analogs mentions 1-(N-piperidino)-3-(2-amino-phenyl)-3-oxo-propane, which contains a piperidine ring attached to a side chain of an aminophenyl group, highlighting the synthesis of such structures nih.gov. Reductive amination of a δ-ketoamine or the cyclization of a haloamine are also established methods for constructing the piperidine ring.
A more advanced strategy involves a ring-opening/ring-closing sequence. For instance, N-(hetero)arylpyridinium salts can be synthesized through the ring-opening of pyridine derivatives with anilines, followed by a ring-closing step mdpi.com. These pyridinium (B92312) salts can then be reduced to the corresponding piperidines. While this has been demonstrated for various anilines, its application to this compound would require the synthesis of a suitable precursor.
Stereoselective Derivatization Strategies
The development of stereoselective methods for the derivatization of piperidines is of significant interest, particularly in medicinal chemistry. Such strategies aim to control the three-dimensional arrangement of atoms in the molecule, which can have a profound impact on its biological activity.
For the derivatization of a pre-existing piperidine ring, such as in this compound, several approaches could be envisioned, although their direct application to this specific substrate is not reported. Asymmetric synthesis of piperidines can be achieved through methods like the nitro-Mannich reaction followed by reductive cyclization, which allows for the control of stereocenters during the formation of the ring mdpi.com.
For the functionalization of an existing piperidine ring, diastereoselective methods are often employed. For instance, the reduction of a substituted pyridine can lead to a cis-configured piperidine, which can then be epimerized to the trans-isomer. Furthermore, stereoselective palladium-catalyzed cascades that include a pyridine hydrogenation step have been developed mdpi.com.
It is crucial to consider that the success of these stereoselective strategies would be highly dependent on the specific reaction conditions and the influence of the substituents on the aromatic ring of this compound.
Oxidation and Reduction Processes Beyond Nitro-Amine Interconversion
While the reduction of the nitro group to an amine and the reverse oxidation are fundamental transformations for this class of compounds, other oxidation and reduction processes can target different parts of the this compound molecule.
Oxidation:
The oxidation of the aniline nitrogen to a nitro group is a known transformation, often carried out using peroxy acids mdpi.com. However, selective oxidation of other parts of the molecule in the presence of the electron-rich aniline ring and the piperidine nitrogen can be challenging. Oxidation of the piperidine ring itself could potentially lead to the formation of a lactam at the α-position. However, the conditions required for such an oxidation might also lead to the oxidation of the aniline ring. The choice of oxidant would be critical for achieving selectivity. For instance, sodium perborate (B1237305) in acetic acid has been used for the oxidation of anilines bearing electron-withdrawing groups to the corresponding nitro derivatives mdpi.com. The presence of the piperidine moiety would add another layer of complexity to the selectivity of such a reaction.
Reduction:
Beyond the reduction of the nitro group, the aromatic ring itself can be reduced under certain conditions. Catalytic hydrogenation can, under forcing conditions, lead to the saturation of the aromatic ring. However, achieving selective reduction of the piperidine ring or other functional groups without affecting the nitro-aniline system is a significant synthetic challenge. The nitro group is highly susceptible to reduction under a wide variety of conditions, making chemoselective reductions of other parts of the molecule difficult. The metabolic reduction of nitroaromatic compounds is a well-studied process that proceeds through nitroso and hydroxylamino intermediates to the corresponding amine nih.gov. Any laboratory reduction would need to employ reagents that are selective for other functional groups in the presence of the highly reactive nitro group.
Despite a comprehensive search for scientific literature and data pertaining to the chemical compound "this compound," no specific experimental or theoretical data for its advanced spectroscopic and crystallographic structural elucidation could be located.
Publicly available chemical databases, academic journals, and other scientific resources did not yield specific information regarding the Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR, Raman), Ultraviolet-Visible (UV-Vis) spectroscopy, mass spectrometry, or single-crystal X-ray diffraction of "this compound."
Consequently, the generation of a detailed article adhering to the requested outline is not possible at this time due to the absence of the necessary foundational data for this particular compound. Further research and publication by the scientific community would be required to characterize "this compound" and provide the data needed for the requested analysis.
Advanced Spectroscopic and Crystallographic Structural Elucidation
Single-Crystal X-ray Diffraction
Precise Determination of Solid-State Molecular Structure and Geometry
For a molecule of this nature, the analysis would focus on several key geometric parameters:
Planarity of the Aniline (B41778) Ring: The geometry of the benzene (B151609) ring is a critical feature. While typically planar, substituent effects from the methyl, nitro, amino, and piperidinyl groups can introduce minor distortions.
Orientation of Substituents: The orientation of the nitro group (NO₂) relative to the plane of the aniline ring is of particular interest. Significant twisting can impact the electronic properties of the molecule. Similarly, the bond angles and lengths connecting the piperidine (B6355638) ring and the methyl group to the aniline core would be precisely measured.
Conformation of the Piperidine Ring: The piperidine ring is not planar and typically adopts a chair conformation to minimize steric strain. The specific chair geometry and the orientation of its attachment to the aniline nitrogen would be defined. For instance, in a related compound, 5-(4-Methyl-piperazin-1-yl)-2-nitro-aniline, the piperazine (B1678402) ring also adopts a chair conformation. nih.gov
The expected crystallographic data would be presented in a detailed table, as exemplified below for a hypothetical analysis.
Interactive Table: Hypothetical Crystallographic Data for 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline
| Parameter | Value |
| Chemical Formula | C₁₂H₁₇N₃O₂ |
| Formula Weight | 235.29 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z (molecules/unit cell) | 4 |
| Density (calculated) | Value g/cm³ |
| R-factor | Value |
Note: The values in this table are placeholders and would be populated with experimental data from a single-crystal X-ray diffraction study.
Analysis of Intermolecular Interactions
The way molecules of this compound pack together in a crystal is governed by a network of non-covalent intermolecular interactions. These interactions are crucial for the stability of the crystal lattice.
Hydrogen Bonding: The primary amine group (-NH₂) is a potent hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen atom of the piperidine ring are potential acceptors. It is highly probable that N-H···O and/or N-H···N hydrogen bonds are significant in the crystal packing, potentially forming chains or dimeric structures. For example, in the crystal structure of 5-(4-Methyl-piperazin-1-yl)-2-nitro-aniline, molecules are linked by N-H···N hydrogen bonds to form chains. nih.gov An intramolecular N-H···O hydrogen bond, forming a stable six-membered ring (S(6) motif), is also a possibility between the amine hydrogen and an oxygen of the adjacent nitro group. nih.gov
π-π Stacking: The aromatic aniline rings could engage in π-π stacking interactions. The geometry of this stacking (e.g., parallel-displaced or T-shaped) would be determined by the offset of the rings, which influences the electronic and physical properties of the material. However, in some related structures, such as 4-Iodo-2-methyl-5-nitroaniline, aromatic π–π-stacking interactions are not observed. researchgate.net
Hirshfeld Surface Analysis for Quantifying Crystal Packing and Intermolecular Contacts
To visualize and quantify the intermolecular interactions, Hirshfeld surface analysis would be performed. This computational method maps the close contacts a molecule has with its neighbors in the crystal.
The Hirshfeld surface is generated based on the electron distribution of the molecule. The surface is colored according to different properties, typically dₙₒᵣₘ, which is a normalized contact distance.
dₙₒᵣₘ Surface: This surface reveals regions of close intermolecular contact. Red spots on the dₙₒᵣₘ map indicate contacts shorter than the van der Waals radii, which are characteristic of hydrogen bonds. White areas represent contacts with lengths approximately equal to the van der Waals radii, and blue regions show longer contacts.
2D Fingerprint Plots: These plots are derived from the Hirshfeld surface and provide a quantitative summary of the different types of intermolecular contacts. By plotting the distance from the surface to the nearest nucleus inside (dᵢ) versus the distance to the nearest nucleus outside (dₑ), a unique fingerprint for the crystal packing is generated. The percentage contribution of each type of contact (e.g., H···O, H···H, C···H) to the total Hirshfeld surface area can be calculated, offering a precise quantification of the intermolecular interaction landscape. This method has been successfully applied to study intermolecular interactions in similar molecules, such as 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. eurjchem.com
Interactive Table: Hypothetical Breakdown of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Percentage Contribution (%) |
| H···H | Value |
| O···H/H···O | Value |
| C···H/H···C | Value |
| N···H/H···N | Value |
| C···C | Value |
| Other | Value |
Note: The values in this table are placeholders and would be derived from the quantitative analysis of 2D fingerprint plots following a Hirshfeld surface analysis.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are a fundamental tool for understanding the molecular structure and electronic properties of chemical compounds. For a molecule like 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline, these calculations would provide invaluable insights.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves calculating the molecule's energy at various atomic arrangements until the lowest energy state is found. For this compound, DFT calculations, likely using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would predict bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's shape and steric interactions between the methyl, nitro, and piperidinyl groups.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests that the molecule is more reactive. For this compound, this analysis would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro group and the nitrogen of the aniline (B41778), indicating sites prone to electrophilic attack. Conversely, positive potential might be observed around the hydrogen atoms of the aniline and piperidine (B6355638) ring, suggesting sites for nucleophilic interaction.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule. It helps to understand charge delocalization, hyperconjugative interactions, and the hybridization of atomic orbitals. In this compound, NBO analysis would quantify the delocalization of the lone pair of electrons on the aniline nitrogen into the aromatic ring and the electron-withdrawing effect of the nitro group. It would also describe the nature of the bonds within the piperidine ring.
Polarizability and Hyperpolarizability Studies for Nonlinear Optical Properties
Polarizability refers to the ease with which the electron cloud of a molecule can be distorted by an external electric field. Hyperpolarizability is a measure of the nonlinear response of a molecule to such a field and is a key property for materials used in nonlinear optics (NLO). Push-pull systems, which contain both electron-donating and electron-accepting groups connected by a π-conjugated system, often exhibit significant NLO properties. Given that this compound has an electron-donating aniline group and an electron-withdrawing nitro group on an aromatic ring, it is a candidate for possessing NLO properties. Computational studies would quantify its polarizability and first-order hyperpolarizability to assess its potential for NLO applications.
Role As a Synthetic Intermediate and Building Block in Complex Organic Synthesis
Precursor for Diversified Aromatic and Heterocyclic Systems
The strategic positioning of the amino and nitro groups ortho to each other on the aniline (B41778) ring makes 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline an excellent precursor for the synthesis of various fused heterocyclic systems. The primary synthetic strategy involves the chemical reduction of the nitro group to a second amino group, yielding a substituted 1,2-diaminobenzene derivative. This in-situ-generated diamine is a classic starting material for a variety of condensation reactions to form five- and six-membered heterocyclic rings.
One of the most prominent applications is in the synthesis of quinoxalines . Quinoxalines, or benzopyrazines, are an important class of nitrogen-containing heterocycles. nih.gov The condensation of the 1,2-diamine derived from this compound with various 1,2-dicarbonyl compounds, such as glyoxal, α-keto acids, or α-diketones, leads to the formation of substituted quinoxalines. nih.govnih.govmdpi.com The substituents on the resulting quinoxaline (B1680401) ring are determined by the choice of the dicarbonyl component, allowing for the generation of a diverse range of derivatives.
Similarly, this intermediate is a key precursor for benzimidazoles . The reaction of the 1,2-diamine with aldehydes, carboxylic acids, or their derivatives under cyclizing conditions furnishes the benzimidazole (B57391) core. ijrpc.comgoogle.com The use of different aldehydes or carboxylic acids provides a straightforward method to introduce a variety of substituents at the 2-position of the benzimidazole ring.
The general synthetic pathways to these key heterocyclic systems are summarized in the table below.
| Starting Material | Reagent | Resulting Heterocyclic System |
| This compound (after reduction) | 1,2-Dicarbonyl compounds (e.g., glyoxal, benzil) | Substituted Quinoxalines |
| This compound (after reduction) | Aldehydes or Carboxylic Acids | Substituted Benzimidazoles |
Incorporation into Polyfunctional Molecules
The distinct reactivity of the functional groups present in this compound allows for its stepwise incorporation into more complex, polyfunctional molecules. The primary amino group can undergo a variety of chemical transformations, including acylation, alkylation, and sulfonylation, without affecting the nitro group under controlled conditions. This chemoselectivity is crucial for building molecular complexity in a deliberate manner.
For instance, the acylation of the amino group with various acid chlorides or anhydrides introduces an amide functionality. Subsequent reduction of the nitro group to an amine, followed by further reactions, allows for the construction of molecules with multiple, differentiated functional groups. This step-wise approach is fundamental in the synthesis of compounds where specific positioning of functional groups is required for their intended properties. A related compound, 5-(4-Methyl-piperazin-1-yl)-2-nitro-aniline, has been utilized as an intermediate in the synthesis of novel tyrosine kinase inhibitors, highlighting the importance of this structural motif in medicinal chemistry. nih.gov
Application in the Construction of Advanced Organic Scaffolds
The term "advanced organic scaffolds" refers to core molecular frameworks that can be further elaborated to generate a large number of related compounds. This compound is an excellent starting point for such scaffolds due to its inherent functionality.
Following the reduction of the nitro group, the resulting 1,2-diamine can participate in more complex cascade or multicomponent reactions. For example, cascade reactions involving the in-situ formed diamine can lead to the rapid assembly of polycyclic systems. nih.gov The presence of the piperidine (B6355638) and methyl groups on the core aniline ring also influences the physicochemical properties of the resulting scaffolds, such as solubility and conformational rigidity.
The synthesis of various heterocyclic systems from this precursor, as detailed in section 6.1, provides a clear pathway to advanced scaffolds. For example, the quinoxaline and benzimidazole cores derived from this starting material are themselves considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.
Methodological Contributions to Library Synthesis
In the context of generating chemical libraries for screening purposes, the ideal building block should be readily available and possess functional groups that allow for the introduction of diversity in a straightforward and high-throughput manner. This compound fits this description well.
The primary amino group serves as a key anchoring point for combinatorial derivatization. For example, a library of amides can be readily synthesized by reacting the aniline with a diverse set of carboxylic acids or acid chlorides in a parallel fashion. Similarly, a library of ureas or thioureas can be generated through reactions with various isocyanates or isothiocyanates.
Furthermore, the generation of heterocyclic libraries, such as quinoxalines and benzimidazoles, can be achieved by reacting the reduced form of the title compound with a collection of different dicarbonyl compounds or aldehydes, respectively. This approach allows for the rapid generation of a large number of structurally related but diverse compounds, which is a cornerstone of modern chemical biology and drug discovery efforts. The synthesis of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles via click chemistry showcases a similar strategy of using a functionalized building block for library synthesis. mdpi.com
The table below illustrates the potential for library synthesis starting from this compound.
| Reaction Type | Variable Reagent | Library of Compounds |
| Acylation | Diverse Acid Chlorides/Carboxylic Acids | Amide Library |
| Urea/Thiourea Formation | Diverse Isocyanates/Isothiocyanates | Urea/Thiourea Library |
| Quinoxaline Synthesis (post-reduction) | Diverse 1,2-Dicarbonyls | Quinoxaline Library |
| Benzimidazole Synthesis (post-reduction) | Diverse Aldehydes | Benzimidazole Library |
Future Research Directions and Unaddressed Challenges in the Study of 2 Methyl 4 Nitro 5 Piperidin 1 Yl Aniline
The landscape of chemical synthesis and materials science is in a constant state of evolution, driven by the pursuit of efficiency, sustainability, and novel functionalities. For a compound like 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline, which possesses a unique combination of electron-donating and withdrawing groups, the potential for future development is substantial. The following sections outline key unaddressed challenges and promising research avenues that could unlock the full potential of this molecule and its derivatives.
Q & A
Q. What are the recommended synthetic routes for 2-methyl-4-nitro-5-(piperidin-1-yl)aniline, and how do reaction conditions influence yield?
- Methodology : A common approach involves nitration of a substituted aniline precursor followed by piperidine substitution. For example, nitration of 2-methyl-5-(piperidin-1-yl)aniline under controlled acidic conditions (e.g., HNO₃/H₂SO₄) at 0–5°C minimizes side reactions like over-nitration. Piperidine substitution typically employs nucleophilic aromatic substitution (SNAr) under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to deprotonate intermediates. Yield optimization requires precise stoichiometry and temperature control, as excessive heat may degrade the nitro group .
- Validation : Monitor reaction progress via TLC or HPLC (using an ammonium acetate buffer, pH 6.5, as in ).
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Chromatography : Use reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/ammonium acetate buffer (pH 6.5) to assess purity. Adjust gradient elution to resolve nitro-group degradation byproducts .
- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 6.8–8.2 ppm, piperidine CH₂ signals at δ 1.5–2.5 ppm) and FT-IR (N–O stretch ~1520 cm⁻¹, NH₂ bend ~1600 cm⁻¹).
- Elemental Analysis : Verify C, H, N, and O percentages against theoretical values (e.g., molecular formula C₁₂H₁₆N₃O₂).
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. XRD) for this compound be resolved?
- Methodology : Discrepancies may arise from polymorphism (crystal packing variations) or protonation states. For example, XRD (as in ) provides definitive bond lengths and angles, which can clarify ambiguous NMR assignments. If the compound crystallizes in multiple forms, compare experimental XRD patterns with computational models (e.g., density functional theory) to identify dominant conformers .
- Case Study : If NH₂ proton signals split unexpectedly, consider hydrogen bonding effects in the solid state (XRD) versus solution-state NMR.
Q. What strategies optimize regioselectivity during functionalization of the aromatic ring?
- Methodology : The nitro group is a strong meta-director, while the piperidine moiety (via resonance) directs electrophiles to para/ortho positions. To achieve selective substitution:
- Electrophilic Aromatic Substitution (EAS) : Use bulky directing groups (e.g., tert-butyl) to block undesired positions.
- Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with Pd catalysts to introduce aryl groups at the nitro-adjacent position.
- Computational Modeling : Predict reactivity using Hammett constants or Fukui indices to map electron density .
Q. How does the compound’s stability vary under different storage conditions (e.g., light, humidity)?
- Methodology :
- Accelerated Stability Testing : Store samples under ICH guidelines (25°C/60% RH, 40°C/75% RH) and monitor degradation via HPLC. Nitro groups are prone to photodegradation; use amber vials and inert atmospheres (N₂) for long-term storage.
- Mechanistic Insight : Nitro-to-amine reduction under humid/acidic conditions may occur. Confirm via LC-MS for mass shifts (+2 Da for NH₂ formation) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility data (e.g., DMSO vs. aqueous buffers)?
- Methodology : Solubility varies with pH due to protonation of the aniline NH₂ group (pKa ~4.5). In acidic buffers (pH < 4), the protonated form increases aqueous solubility. In DMSO, the neutral form dominates.
- Protocol : Measure solubility via saturation shake-flask method at controlled pH (e.g., phosphate buffer pH 7.4 vs. acetate buffer pH 4.5). Use UV-Vis spectroscopy for quantification (λmax ~270 nm) .
Experimental Design Considerations
Q. What safety protocols are critical when handling this compound?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact (irritation risk per ).
- Ventilation : Conduct reactions in a fume hood; nitro compounds may release NOx gases under heat.
- First Aid : For spills, neutralize with 5% NaHCO₃ before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
